Zenazocine

Beschreibung

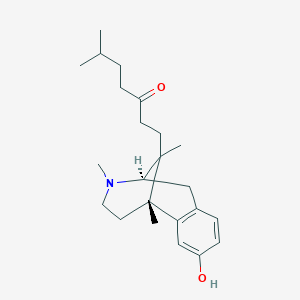

Zenazocine (C₂₃H₃₅NO₂, CAS 68681-43-6) is a synthetic opioid belonging to the benzomorphan class, a structural analog of morphine with a simplified bicyclic scaffold . It exhibits high binding affinity for μ-opioid receptors (MOR) and nociceptin/orphanin FQ (ORL1) receptors, as demonstrated in receptor-binding assays . Pharmacological studies indicate its role as a mixed agonist-antagonist, with sub-micromolar affinity at ORL1 (Ki ≈ 0.1–1 μM) and MOR (Ki < 10 nM) .

Eigenschaften

Molekularformel |

C23H35NO2 |

|---|---|

Molekulargewicht |

357.5 g/mol |

IUPAC-Name |

1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one |

InChI |

InChI=1S/C23H35NO2/c1-16(2)6-8-18(25)10-11-23(4)21-14-17-7-9-19(26)15-20(17)22(23,3)12-13-24(21)5/h7,9,15-16,21,26H,6,8,10-14H2,1-5H3/t21-,22+,23?/m1/s1 |

InChI-Schlüssel |

JZFZEWWOIOYBTQ-AXWGZAFASA-N |

Isomerische SMILES |

CC(C)CCC(=O)CCC1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C |

Kanonische SMILES |

CC(C)CCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C |

Synonyme |

Win 42964 Win-42964 zenazocine zenazocine hydrochloride, (2alpha,6alpha,11S*)-(+-)-isomer zenazocine hydrochloride, (2R-(2alpha,6alpha,11S*))-isomer zenazocine hydrochloride, (2S-(2alpha,6alpha,11S*))-isomer zenazocine methanesulfonate salt, (2alpha,6alpha,11S*)-(+-)-isomer zenazocine, (2alpha,6alpha,11S*)-(+-)-isomer zenazocine, (2alpha,6alpha,11S*)-(-)-isome |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Zenazocine involves several steps, starting with the preparation of the core benzomorphan structure. The synthetic route typically includes:

Step 1: Formation of the benzomorphan core through a series of cyclization reactions.

Step 2: Introduction of functional groups such as hydroxyl and ketone groups to the core structure.

Step 3: Final modifications to achieve the desired stereochemistry and functionalization.

Analyse Chemischer Reaktionen

Zenazocine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and alcohols.

Reduction: Reduction reactions can convert ketone groups to alcohols.

Substitution: Functional groups on the benzomorphan core can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include modified benzomorphan derivatives with altered pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Zenazocine has been studied primarily for its potential as an analgesic. Its applications in scientific research include:

Chemistry: Studying the structure-activity relationship of benzomorphan derivatives.

Biology: Investigating the interaction of this compound with opioid receptors.

Medicine: Exploring its potential as a pain-relieving medication.

Industry: Limited industrial applications due to its halted development.

Wirkmechanismus

Zenazocine exerts its effects by acting as a partial agonist at the mu-opioid and delta-opioid receptors. It has less intrinsic activity at the mu-opioid receptor and more at the delta-opioid receptor, behaving more antagonistically at the former and more agonistically at the latter . This interaction with opioid receptors leads to its antinociceptive effects, making it a potential analgesic.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Benzomorphan derivatives and related opioids share structural motifs but differ in receptor selectivity, pharmacokinetics, and therapeutic applications. Below is a comparative analysis:

Structural and Pharmacological Comparison

Key Findings

- Receptor Selectivity: this compound and Quadazocine both target MOR and ORL1 but differ in functional activity. This compound acts as a partial MOR agonist, while Quadazocine antagonizes MOR and activates KOR . Bremazocine shows high KOR selectivity, contributing to dysphoric side effects, limiting its clinical utility .

- Structural Modifications: The benzomorphan core (shared by this compound, Bremazocine, and Phenazocine) allows for substitutions at the N- and C-positions to modulate receptor specificity. For example, this compound’s cyclooctylmethyl group enhances ORL1 binding, whereas Phenazocine’s phenethyl moiety increases MOR potency .

Clinical Outcomes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.